Lipophilicity Shift Relative to GW9662: Implications for Membrane Permeability and Off-Target Binding
The target compound bears a 2,5-dichlorophenyl substituent on the amide nitrogen, whereas the prototypical nitrobenzamide GW9662 (2-chloro-5-nitro-N-phenylbenzamide) carries an unsubstituted phenyl ring. This structural difference translates into a computed logP of 4.55 for the target compound [ChemDiv] compared to approximately 3.3 for GW9662 [DrugBank/ChEMBL-derived], representing an increase of roughly 1.2 logP units [1]. The corresponding molecular weight increase is approximately 68.9 g/mol (345.57 vs. 276.67). This lipophilicity shift is expected to enhance passive membrane permeability but may also increase non-specific protein binding and reduce aqueous solubility.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.55 (ChemDiv computed); MW = 345.57 g/mol |
| Comparator Or Baseline | GW9662 (2-chloro-5-nitro-N-phenylbenzamide): logP ≈ 3.3 (xlogp); MW = 276.67 g/mol |
| Quantified Difference | ΔlogP ≈ +1.2; ΔMW = +68.9 g/mol |
| Conditions | Computational prediction (ChemDiv platform for target; DrugBank/ChEMBL consensus for GW9662) |
Why This Matters
Lipophilicity differences of this magnitude can shift a compound by one or more Lipinski rule-of-five bins, directly impacting oral bioavailability potential, DMPK profiling strategy, and suitability for cell-based vs. biochemical screening formats.
- [1] NPCDR Database. GW9662 (2-Chloro-5-nitro-N-phenylbenzamide) Drug Details. ID: DR7504. Topological Polar Surface Area (xlogp) = 3.3. https://npcdr.idrblab.net/data/drug/details/DR7504 (accessed 2024). View Source
